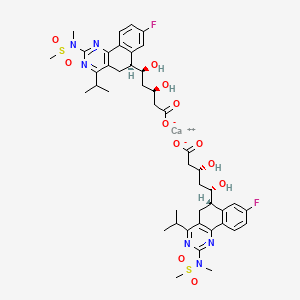![molecular formula C13H14F3N3O B13406727 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors.
Reaction Conditions: The hydrogenation reaction is typically carried out at 45 psi of hydrogen pressure with a 20% palladium-carbon catalyst.
Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize costs.
Análisis De Reacciones Químicas
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium-carbon catalysts, and various oxidizing agents. Reaction conditions vary depending on the desired transformation.
Major Products: Major products include amino derivatives, nitro derivatives, and substituted tricyclic compounds.
Aplicaciones Científicas De Investigación
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow for the attachment of various biological tags.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Pathways Involved: The compound may modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression. Its effects depend on the specific biological context and target.
Comparación Con Compuestos Similares
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 4,5-Dinitro-10-azatricyclo[6.3.1.0]dodeca-2,4,6-triene and 10-Azatricyclo[6.3.1.0]dodeca-2,4,6-triene share structural similarities
Uniqueness: The presence of trifluoroethanone and diamino groups in the compound provides unique reactivity and properties compared to its analogs. These functional groups enhance its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C13H14F3N3O |
|---|---|
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
1-[(1S,8R)-4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14F3N3O/c14-13(15,16)12(20)19-4-6-1-7(5-19)9-3-11(18)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17-18H2/t6-,7+ |
Clave InChI |
LWZYCQINJXEWRC-KNVOCYPGSA-N |
SMILES isomérico |
C1[C@@H]2CN(C[C@H]1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F |
SMILES canónico |
C1C2CN(CC1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)

![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)


![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)






![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)

